(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Description
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H20F3N5O2 and its molecular weight is 395.386. The purity is usually 95%.
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Biological Activity
The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is an emerging molecule in medicinal chemistry, particularly known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring linked to a pyrimidine and a benzo[d]isoxazole moiety. The trifluoromethyl group on the pyrimidine enhances lipophilicity and binding affinity to biological targets.
Property | Value |
---|---|
Molecular Formula | C19H18F3N7O |
Molecular Weight | 417.4 g/mol |
CAS Number | 2034412-44-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group significantly contributes to the compound's binding affinity and stability, facilitating its role in various biochemical pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain kinases, demonstrating selectivity in modulating their activity. For instance, studies have shown that related compounds exhibit significant inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar trifluoromethyl pyrimidinones. These compounds have shown promising activity against various bacterial strains, particularly Gram-positive bacteria and Mycobacterium tuberculosis. For example, a representative molecule from this series demonstrated a minimum inhibitory concentration (MIC) of 4.9 μM against M. tuberculosis with no cytotoxicity observed at higher concentrations .
Cytotoxicity Studies
In vitro assays using HepG2 cell lines have been conducted to assess cytotoxicity. While some derivatives showed low selectivity with significant cytotoxic effects, others maintained activity without toxicity at higher doses . This highlights the importance of structural modifications in optimizing therapeutic profiles.
Case Studies
- Trifluoromethyl Pyrimidinones : A study identified several derivatives that exhibited low cytotoxicity while maintaining antibacterial activity. These findings suggest that modifications at specific positions on the pyrimidine ring can enhance therapeutic efficacy while minimizing adverse effects .
- Structure-Based Drug Design : Research involving molecular docking simulations has elucidated how these compounds interact with target enzymes at the molecular level. For instance, hydrogen bonding interactions were noted with key residues in target enzymes, providing insights into their mechanism of inhibition .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-11-22-14(18(19,20)21)10-15(23-11)25-6-8-26(9-7-25)17(27)16-12-4-2-3-5-13(12)28-24-16/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHALCFPEZZDFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC4=C3CCCC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.